molecular formula C19H18N8 B10771715 4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile

4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile

Cat. No.: B10771715
M. Wt: 358.4 g/mol
InChI Key: YPRKVQKJNRKXFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like PMID25719566C7 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include batch or continuous flow processes, with careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

PMID25719566C7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of PMID25719566C7 include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

PMID25719566C7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25719566C7 involves its interaction with bromodomains of BAZ2A and BAZ2B . Bromodomains are protein domains that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. By binding to these bromodomains, PMID25719566C7 inhibits their function, leading to changes in chromatin structure and gene expression. This inhibition can result in therapeutic effects, particularly in diseases where dysregulation of bromodomain activity is implicated.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to PMID25719566C7 include other bromodomain inhibitors such as:

    JQ1: A well-known bromodomain inhibitor that targets BRD4.

    I-BET762: Another bromodomain inhibitor with specificity for BET family proteins.

    OTX015: A clinical-stage bromodomain inhibitor with potential therapeutic applications in cancer.

Uniqueness

PMID25719566C7 is unique in its specific targeting of BAZ2A and BAZ2B bromodomains . This specificity allows for more precise modulation of gene expression and chromatin remodeling, potentially leading to fewer off-target effects compared to other bromodomain inhibitors.

Properties

Molecular Formula

C19H18N8

Molecular Weight

358.4 g/mol

IUPAC Name

4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile

InChI

InChI=1S/C19H18N8/c1-14-11-27(24-23-14)8-7-26-13-21-18(17-10-22-25(2)12-17)19(26)16-5-3-15(9-20)4-6-16/h3-6,10-13H,7-8H2,1-2H3

InChI Key

YPRKVQKJNRKXFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C

Origin of Product

United States

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